molecular formula C20H16ClNO3 B5383498 [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

[5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

Cat. No.: B5383498
M. Wt: 353.8 g/mol
InChI Key: MVCSNQWVNGPKIT-CSKARUKUSA-N
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Description

[5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is a complex organic compound with a unique structure that combines a quinoline moiety with a substituted phenyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the chloro and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).

    Coupling Reaction: The final step involves the coupling of the substituted phenyl ring with the quinoline moiety through a Heck reaction, which uses palladium catalysts and base under inert conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and the nucleophile of choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield [5-chloro-2-formyl-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate, while nucleophilic substitution of the chloro group can produce [5-amino-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate.

Scientific Research Applications

Chemistry

In chemistry, [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its structural features make it suitable for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its quinoline moiety is known for its pharmacological activities, including antimalarial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, leading to the inhibition of key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Quinacrine: Another antimalarial compound with a similar quinoline core.

    Quinine: A natural alkaloid with antimalarial properties.

Uniqueness

What sets [5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate apart from these similar compounds is the presence of the methoxy and chloro substituents on the phenyl ring, as well as the acetate group. These modifications can enhance its pharmacokinetic properties and provide opportunities for further functionalization.

Properties

IUPAC Name

[5-chloro-2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13(23)25-20-12-17(21)15(11-19(20)24-2)8-10-16-9-7-14-5-3-4-6-18(14)22-16/h3-12H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSNQWVNGPKIT-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)Cl)C=CC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C(=C1)Cl)/C=C/C2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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